N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a benzamide group and a phenylpiperazine moiety, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound, often under basic conditions to facilitate nucleophilic substitution.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution or coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.
Final Benzamide Formation: The benzamide group is typically introduced through an amide coupling reaction, using reagents such as carbodiimides or other amide-forming agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic rings and the piperazine moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide may exhibit interesting pharmacological properties. It could be investigated for its potential as a therapeutic agent, particularly in the fields of neurology and oncology, due to the presence of the piperazine moiety, which is known to interact with various biological targets.
Medicine
In medicine, this compound could be explored for its potential use as a drug candidate. Its structural features suggest it might interact with specific receptors or enzymes, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, neurological disorders, or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide would depend on its specific biological target. Generally, compounds with piperazine moieties can act as ligands for various receptors, including serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The benzamide group might contribute to binding affinity and specificity, while the pyridazine ring could influence the overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3-yl)benzamide
- N-(6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide stands out due to the presence of the thioether linkage, which can significantly alter its chemical reactivity and biological activity. This unique feature might enhance its ability to interact with specific biological targets or improve its stability under certain conditions.
Properties
IUPAC Name |
N-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c29-22(28-15-13-27(14-16-28)19-9-5-2-6-10-19)17-31-21-12-11-20(25-26-21)24-23(30)18-7-3-1-4-8-18/h1-12H,13-17H2,(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJJBWPBRGCACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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